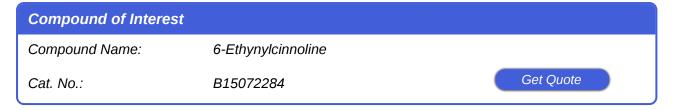


Technical Guide: Spectral and Synthetic Profile of 6-Ethynylcinnoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for **6-ethynylcinnoline**. The data presented herein is based on analysis of structurally related compounds and established synthetic methodologies, offering a predictive yet robust profile for this molecule of interest.

Predicted Spectral Data for 6-Ethynylcinnoline

Due to the absence of directly published complete spectral data for **6-ethynylcinnoline**, the following tables summarize the estimated values derived from close structural analogs, such as 3-Butyl-4-methyl-6-[(trimethylsilyl)ethynyl]cinnoline and various cinnoline precursors.

Table 1: Predicted ¹H NMR Spectral Data for **6-Ethynylcinnoline**

Solvent: CDCl3, Reference: TMS at 0.00 ppm



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~8.5 - 8.8	d	1H	Cinnoline Ring Proton
~8.2 - 8.4	d	1H	Cinnoline Ring Proton
~7.8 - 8.0	dd	1H	Cinnoline Ring Proton
~7.6 - 7.8	m	2H	Cinnoline Ring Protons
~3.2	s	1H	Ethynyl Proton (-C≡C- H)

Table 2: Predicted ¹³C NMR Spectral Data for **6-Ethynylcinnoline**

Solvent: CDCl3

Chemical Shift (δ) ppm	Carbon Type
~150 - 155	C (Quaternary)
~145 - 150	C (Quaternary)
~130 - 135	СН
~125 - 130	C (Quaternary)
~120 - 125	СН
~115 - 120	СН
~80 - 85	C (Ethynyl, C-Ar)
~75 - 80	CH (Ethynyl, C-H)

Table 3: Predicted IR Spectral Data for 6-Ethynylcinnoline



Wavenumber (cm⁻¹)	Bond Vibration	Intensity
~3300	≡C-H stretch	Strong, Sharp
~3100 - 3000	C-H stretch (aromatic)	Medium
~2100	-C≡C- stretch	Medium, Sharp
~1600 - 1450	C=C and C=N stretch (aromatic ring)	Medium to Strong

Table 4: Predicted Mass Spectrometry Data for 6-Ethynylcinnoline

m/z	lon
[M]+	Molecular Ion
[M-H]+	Loss of a proton
[M-C ₂ H]+	Loss of ethynyl group

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar cinnoline derivatives and the acquisition of spectral data.

2.1. Synthesis of **6-Ethynylcinnoline** via Sonogashira Coupling

This procedure is based on the well-established Sonogashira coupling reaction, a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

[1]

Materials:

- 6-Bromocinnoline
- Ethynyltrimethylsilane or Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)



- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a degassed solution of 6-bromocinnoline in a mixture of anhydrous THF and Et₃N, add Pd(PPh₃)₂Cl₂ and Cul.
- The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
- Ethynyltrimethylsilane is added dropwise to the reaction mixture.
- The reaction is heated to a specified temperature (e.g., 60-70 °C) and monitored by thinlayer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is dissolved in DCM and washed sequentially with saturated aqueous NH₄Cl and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

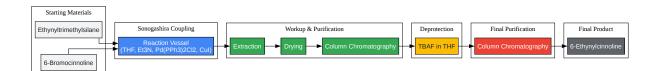


- The crude product (6-((trimethylsilyl)ethynyl)cinnoline) is purified by column chromatography on silica gel.
- The purified silyl-protected compound is dissolved in THF, and TBAF is added to remove the trimethylsilyl protecting group.
- The reaction is stirred at room temperature and monitored by TLC.
- After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield 6-ethynylcinnoline.

2.2. Spectral Data Acquisition

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).
- IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR)
 spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or
 as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

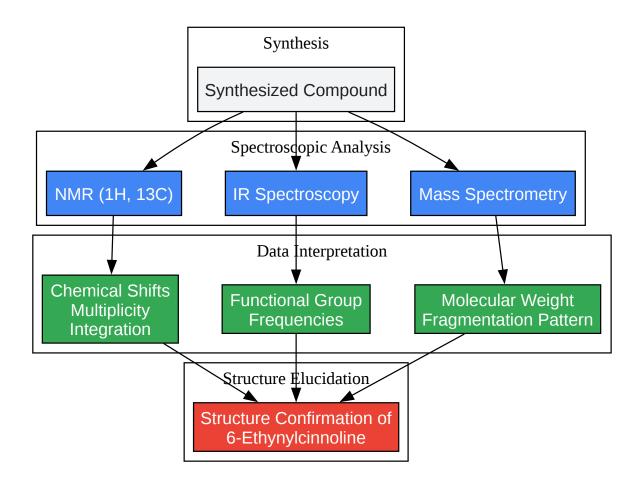
Visualizations



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Caption: Synthetic workflow for 6-ethynylcinnoline.



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Caption: Logical workflow for spectral analysis.

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References

• 1. beilstein-journals.org [beilstein-journals.org]







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